Thalidomide-Piperazine-PEG2-NH2 (diTFA) is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It incorporates the Thalidomide-based cereblon ligand, which is pivotal in modulating protein degradation pathways. This compound is particularly significant in the context of targeted protein degradation, a burgeoning area in therapeutic development.
Thalidomide-Piperazine-PEG2-NH2 is synthesized through a series of chemical reactions that link the Thalidomide moiety with a piperazine and polyethylene glycol (PEG) spacer. The compound is commercially available from various suppliers, including MedChemExpress and BioCat GmbH, which provide detailed specifications and synthesis methods for researchers interested in its applications .
This compound falls under the classification of E3 ligase ligands, which are crucial for the ubiquitin-proteasome system. The incorporation of the PEG linker enhances solubility and bioavailability, making it suitable for biological applications.
The synthesis of Thalidomide-Piperazine-PEG2-NH2 involves several key steps:
The specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dimethyl sulfoxide or dichloromethane, while purification techniques may involve high-performance liquid chromatography.
Thalidomide-Piperazine-PEG2-NH2 has a complex molecular structure characterized by:
The molecular formula can be represented as C₁₄H₁₈N₄O₃, and its molecular weight is approximately 286.32 g/mol. The compound's three-dimensional structure can be modeled using computational chemistry software to predict its interactions with biological targets.
Thalidomide-Piperazine-PEG2-NH2 participates in various chemical reactions typical of E3 ligase ligands:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of competing substrates or inhibitors.
The mechanism of action for Thalidomide-Piperazine-PEG2-NH2 primarily revolves around its ability to bind to cereblon, an E3 ubiquitin ligase component. This interaction leads to the ubiquitination and subsequent degradation of specific target proteins involved in various diseases, particularly cancer.
Research indicates that this mechanism can alter cellular signaling pathways, leading to apoptosis in malignant cells. Quantitative studies often measure the extent of target protein degradation using Western blotting or mass spectrometry techniques.
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods employed.
Thalidomide-Piperazine-PEG2-NH2 has several scientific applications:
Thalidomide-Piperazine-PEG2-NH2 (diTFA) functions as a critical E3 ubiquitin ligase recruiter in Proteolysis-Targeting Chimeras (PROTACs). This molecule integrates a thalidomide-derived cereblon (CRBN) ligand—which selectively binds CRBN—with a flexible polyethylene glycol (PEG) spacer and terminal amine group for covalent attachment to target protein ligands. PROTACs exploit the ubiquitin-proteasome system: the CRBN ligand induces ubiquitination of the target protein, leading to its degradation. The piperazine-PEG2 linker in this conjugate balances molecular spacing and conformational flexibility, enabling simultaneous engagement of both CRBN and the target protein. Optimal linker length (~20 Å for PEG2) ensures efficient ternary complex formation, a key determinant of degradation efficiency [2] [6].
Table 1: Key Components of E3 Ligase Ligand-Linker Conjugates
Component | Role in PROTAC | Structural Feature |
---|---|---|
Thalidomide moiety | CRBN binding | Phthalimide ring |
Piperazine | Conformational flexibility | Aliphatic heterocycle |
PEG2 spacer | Optimal distance (15–20 Å) | Ethoxy repeat units (n=2) |
Terminal amine | Target warhead conjugation | Nucleophilic site |
Solid-phase synthesis enables rapid assembly of thalidomide analogues like Thalidomide-Piperazine-PEG2-NH2. The process begins with resin-bound thalidomide precursors, where the glutarimide carbonyl is anchored to hydroxymethyl resin via esterification. Subsequent steps involve:
Piperazine serves as a conformational regulator between the thalidomide moiety and PEG2 spacer. Its chair-to-boat transition capability allows adaptive binding to CRBN’s hydrophobic pocket. Functionalization involves:
The diTFA salt form significantly improves the physicochemical properties of Thalidomide-Piperazine-PEG2-NH2:
Table 2: Impact of diTFA Salt on Physicochemical Properties
Property | Freebase Form | diTFA Salt Form |
---|---|---|
Aqueous solubility | 1.7 mg/mL | 32 mg/mL |
Log D (pH 7.4) | 0.9 | -0.4 |
Melting point | Decomposes at 128°C | 205°C (sharp) |
Hygroscopicity | High | Low |
Scalable production of Thalidomide-Piperazine-PEG2-NH2 (diTFA) employs flow chemistry and catalyst-free amidation:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: